

# Toxicological Data and Safety Profile of 3-Octen-2-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Octen-2-OL

Cat. No.: B1585789

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## Introduction

**3-Octen-2-ol** (CAS No: 76649-14-4) is a secondary unsaturated alcohol used as a flavoring agent in food and as a fragrance ingredient.<sup>[1][2][3]</sup> Its characteristic odor is described as creamy, mushroom-like, and earthy. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of **3-octen-2-ol**, compiled from publicly accessible sources and regulatory assessments. The information is intended to support researchers, scientists, and drug development professionals in evaluating its safety for various applications.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-octen-2-ol** is presented in Table 1.

Table 1: Chemical and Physical Properties of **3-Octen-2-ol**

Property	Value	Reference
IUPAC Name	oct-3-en-2-ol	[2]
CAS Number	76649-14-4	[2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	[2]
Molecular Weight	128.21 g/mol	[2]
Physical Description	Colorless liquid	[2]
Odor	Sweet, creamy, buttery, mushroom-like	[2][3]
Solubility	Insoluble in water; soluble in ethanol and oils	[2][3]
Density	0.826-0.836 g/cm <sup>3</sup>	[2]
Refractive Index	1.422-1.428	[2]

## Toxicological Data Summary

The toxicological data for **3-octen-2-ol** is primarily based on the comprehensive evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Direct, publicly available quantitative data from pivotal toxicological studies (e.g., LD<sub>50</sub>, irritation scores) are limited. The safety assessment often relies on a "read-across" approach, using data from structurally similar compounds.

Table 2: Summary of Toxicological Endpoints for **3-Octen-2-ol**

Toxicological Endpoint	Result/Conclusion	Reference/Comment
Acute Oral Toxicity	Data not available. JECFA concluded "No safety concern at current levels of intake when used as a flavouring agent," suggesting low acute toxicity.	[4][5]
Acute Dermal Toxicity	Data not available.	
Acute Inhalation Toxicity	Data not available.	
Skin Irritation	Data not available.	
Eye Irritation	Data not available.	
Skin Sensitization	ECHA registration indicates it "may cause an allergic skin reaction."	[6]
Mutagenicity (Ames Test)	Data not available for 3-octen-2-ol specifically. The JECFA evaluation, which concluded no safety concern, would have considered genotoxicity.	[4][5]
Repeated Dose Toxicity	No specific NOAEL available. The JECFA conclusion suggests that at current intake levels as a flavoring agent, there is no concern for chronic toxicity.	[4][5]

## Detailed Toxicological Assessment

### Acute Toxicity

Specific LD<sub>50</sub> (oral, dermal) and LC<sub>50</sub> (inhalation) values for **3-octen-2-ol** are not readily available in the public domain. However, the assessment by JECFA, which concluded "No safety concern at current levels of intake when used as a flavouring agent," indicates that the

acute toxicity is likely to be low.<sup>[4][5]</sup> This conclusion is based on the evaluation of available data, which may include unpublished industry studies.

## Irritation and Sensitization

- Skin Irritation: No specific data from standardized skin irritation tests (e.g., OECD 404) were found for **3-octen-2-ol**.
- Eye Irritation: No specific data from standardized eye irritation tests (e.g., OECD 405) were found for **3-octen-2-ol**.
- Skin Sensitization: The European Chemicals Agency (ECHA) substance information portal indicates that according to notifications from companies, **3-octen-2-ol** "may cause an allergic skin reaction."<sup>[6]</sup> This suggests a potential for skin sensitization, which would be a key consideration in its use in consumer products with dermal contact.

## Mutagenicity

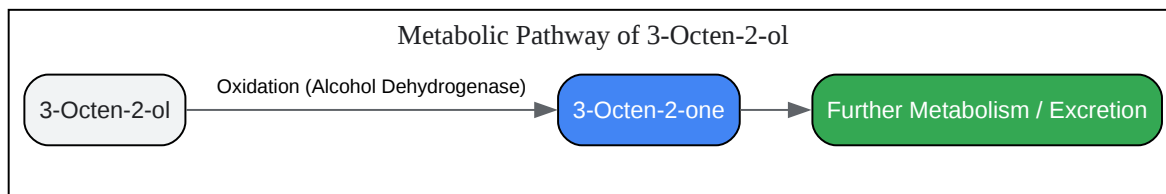
No specific results from mutagenicity studies, such as the Ames test, for **3-octen-2-ol** were identified in the public literature. As part of its comprehensive safety assessment, JECFA would have evaluated the genotoxic potential of the substance. The conclusion of "no safety concern" implies that the available data did not indicate a mutagenic risk at the current levels of intake.<sup>[4][5]</sup>

## Repeated Dose Toxicity

Data from sub-chronic (e.g., 90-day) or chronic toxicity studies for **3-octen-2-ol**, including a No-Observed-Adverse-Effect Level (NOAEL), are not publicly available. The JECFA evaluation is the primary source for assessing the safety of repeated exposure. Their conclusion of "no safety concern" for its use as a flavoring agent is based on an estimated daily intake that is considered to be without appreciable health risk over a lifetime.<sup>[1][4][5]</sup>

## Metabolism

**3-Octen-2-ol**, as a secondary unsaturated alcohol, is expected to be metabolized in the liver. The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone.<sup>[7]</sup> This reaction is typically catalyzed by alcohol dehydrogenase (ADH). The resulting ketone can then be further metabolized or excreted.



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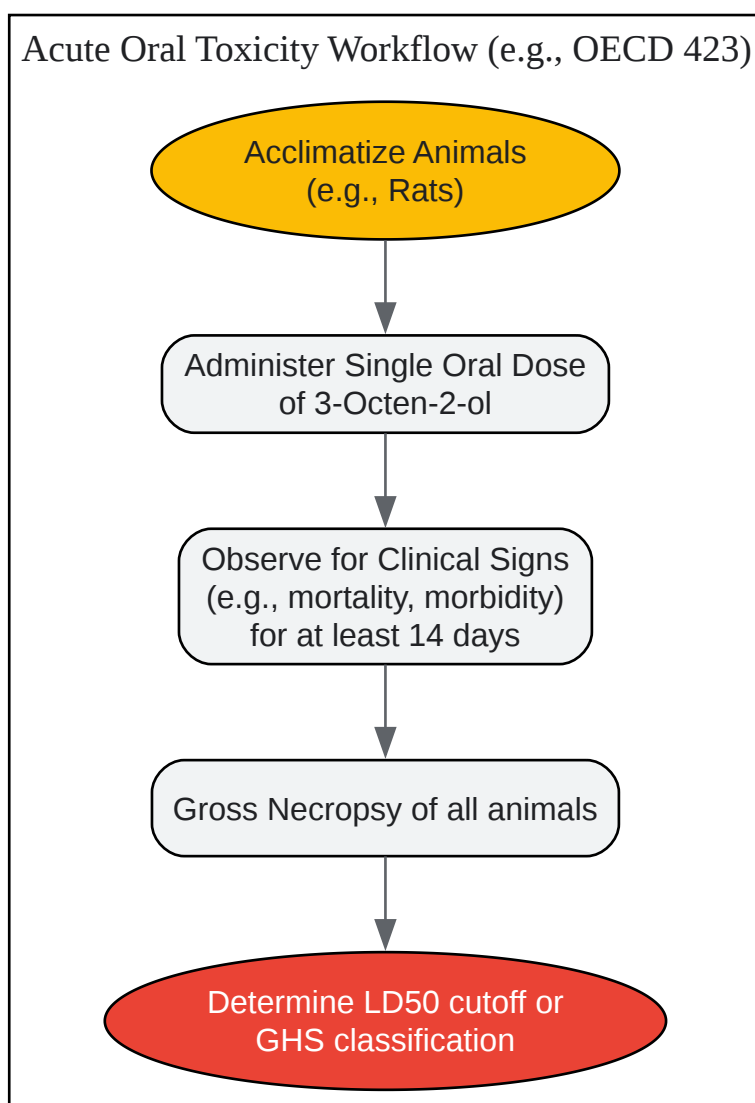
Caption: Proposed metabolic pathway for **3-octen-2-ol**.

## Experimental Protocols

While specific study reports for **3-octen-2-ol** are not publicly available, the following sections describe the standard methodologies for the key toxicological endpoints discussed. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD 420, 423, or 425)

The experimental workflow for a typical acute oral toxicity study is outlined below.

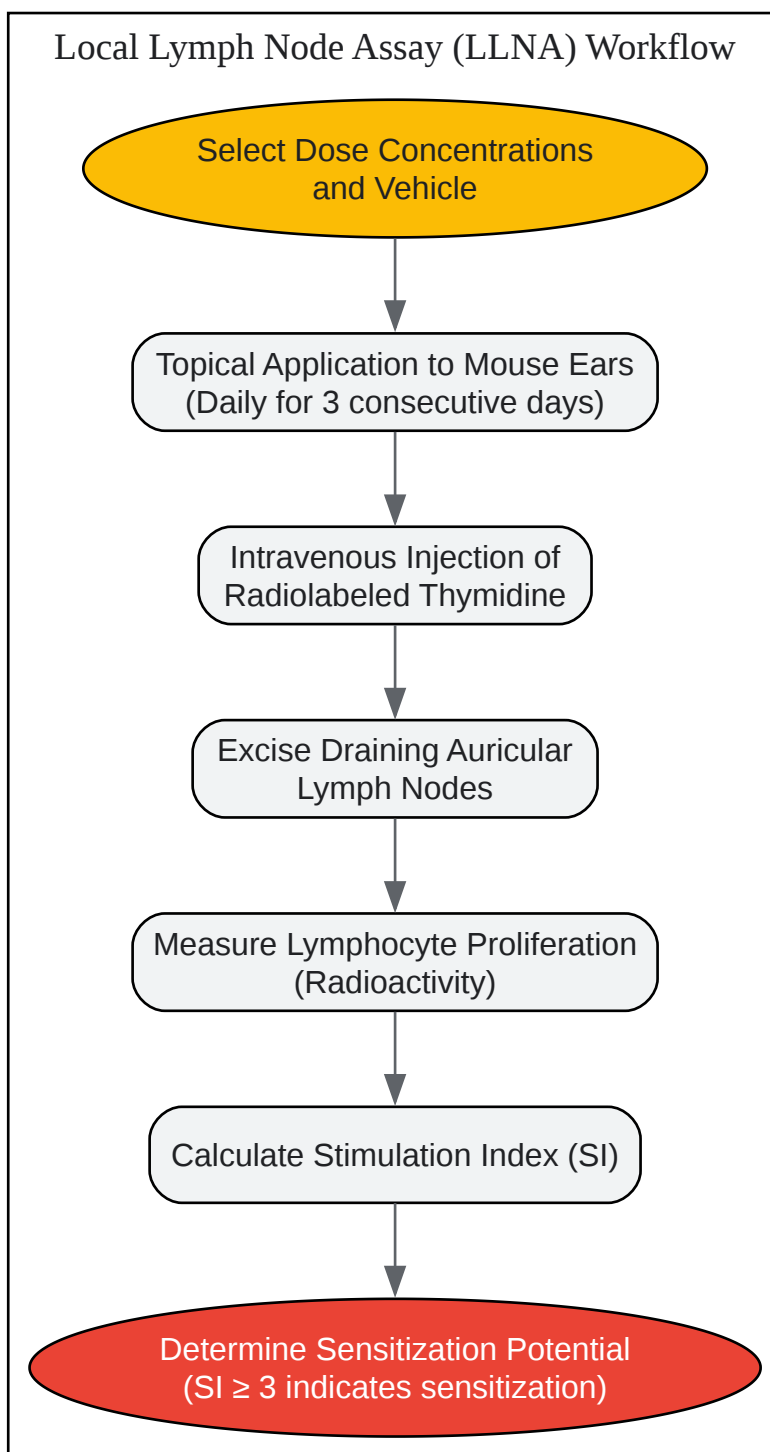


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Caption: Workflow for an acute oral toxicity study.

## Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a common method for assessing the skin sensitization potential of a substance.

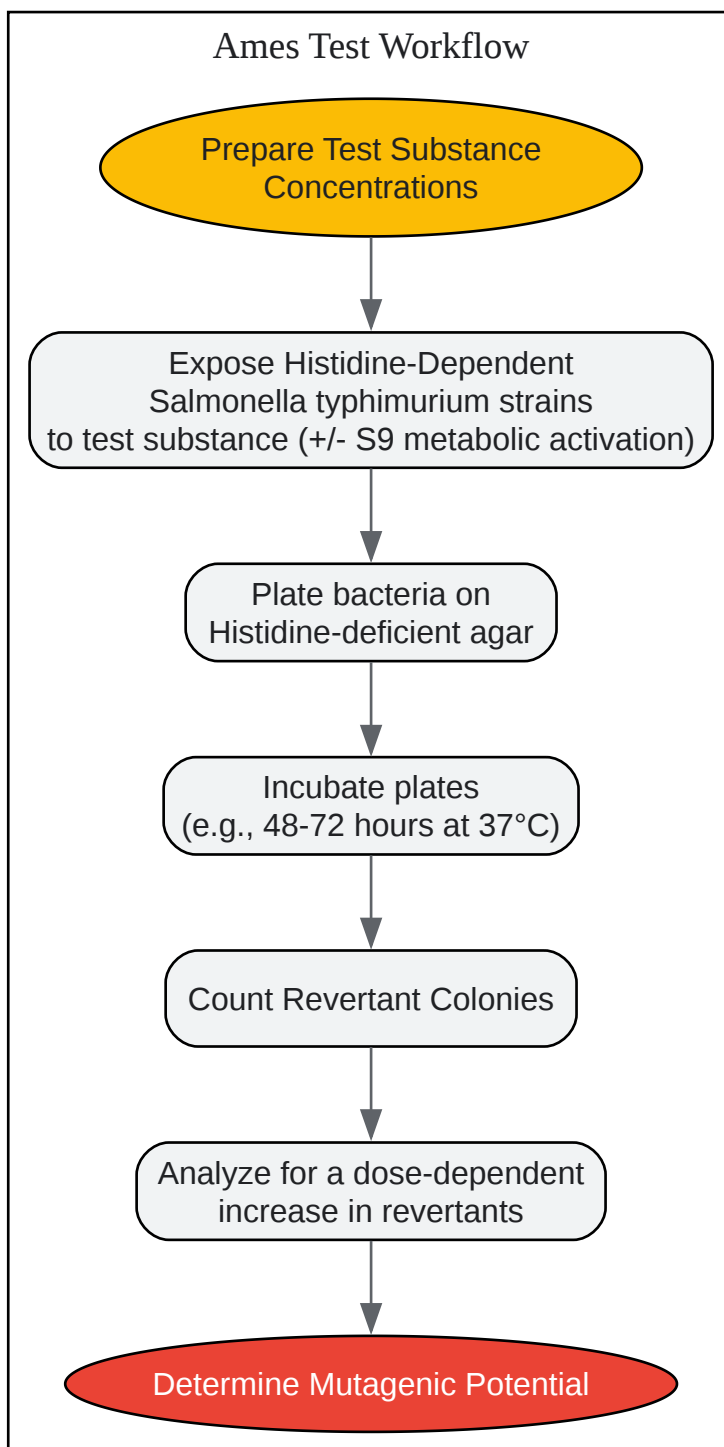


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Caption: Workflow for a Local Lymph Node Assay.

## Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.



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Caption: Workflow for a bacterial reverse mutation (Ames) test.



## Safety Profile and Conclusion

The overall safety profile of **3-octen-2-ol** for its use as a flavoring agent is considered favorable by JECFA, with the conclusion of "no safety concern at current levels of intake."<sup>[4]</sup><sup>[5]</sup> This assessment is based on a comprehensive review of available data, likely including unpublished studies and read-across from structurally related substances.

For applications involving dermal exposure, the potential for skin sensitization, as indicated by ECHA notifications, should be a key consideration in risk assessment and product formulation.<sup>[6]</sup>

In conclusion, while publicly available, quantitative toxicological data for **3-octen-2-ol** is scarce, the existing expert evaluations suggest a low order of toxicity for its intended use as a flavoring agent. Any new applications, particularly those involving significant dermal exposure, should consider the potential for skin sensitization and may warrant further safety evaluations.

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